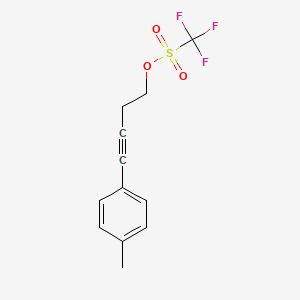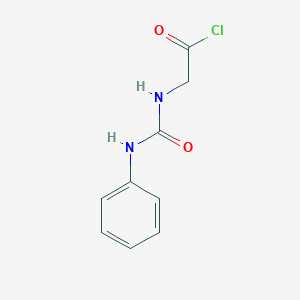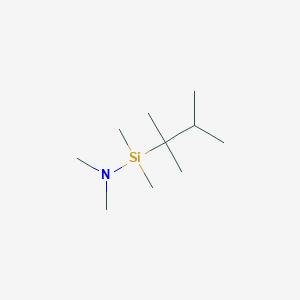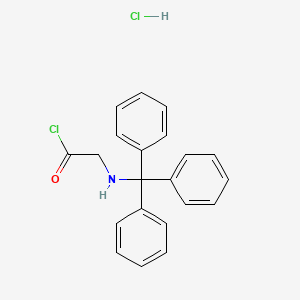![molecular formula C19H15NO B14410520 3-methoxy-7-methylbenzo[c]acridine CAS No. 83876-56-6](/img/structure/B14410520.png)
3-methoxy-7-methylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-7-methylbenzo[c]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
The synthesis of 3-methoxy-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the acridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or the Skraup synthesis.
Functional Group Modification: After forming the acridine core, further modifications are made to introduce the methoxy and methyl groups at specific positions. This may involve reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
3-Methoxy-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroacridine derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-7-methylbenzo[c]acridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a DNA intercalator. This property makes it useful in the study of DNA-protein interactions and the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with DNA and inhibit key enzymes makes it a potential candidate for drug development.
Industry: In industrial applications, this compound is used as a dye and fluorescent material. Its photophysical properties make it suitable for use in imaging and diagnostic applications.
Mecanismo De Acción
The mechanism of action of 3-methoxy-7-methylbenzo[c]acridine involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and repair. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
3-Methoxy-7-methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent. It also intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Proflavine: Proflavine is another acridine derivative with antimicrobial properties. It intercalates into DNA and disrupts bacterial DNA replication.
Quinacrine: Quinacrine is an acridine derivative used as an antimalarial and antiparasitic agent. It inhibits phospholipase A2 and disrupts the function of cell membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
83876-56-6 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
3-methoxy-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C19H15NO/c1-12-15-5-3-4-6-18(15)20-19-16(12)9-7-13-11-14(21-2)8-10-17(13)19/h3-11H,1-2H3 |
Clave InChI |
CPNADSMZXRXTRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)





![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
